molecular formula C11H12BrN B1292588 4-bromo-6-isopropyl-1H-indole CAS No. 1000343-72-5

4-bromo-6-isopropyl-1H-indole

Cat. No.: B1292588
CAS No.: 1000343-72-5
M. Wt: 238.12 g/mol
InChI Key: LGQLORJHFRJVBT-UHFFFAOYSA-N
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Description

4-Bromo-6-isopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-isopropyl-1H-indole typically involves the bromination of 6-isopropylindole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation Reactions: The indole ring can undergo oxidation to form various oxindole derivatives. Reagents like potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: The compound can be reduced to form different indoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate, chromium trioxide; reactions are usually performed in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous conditions to prevent hydrolysis of the reducing agents.

Major Products:

    Substitution: Formation of azido, cyano, or amino derivatives.

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of indoline derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-6-isopropyl-1H-indole is primarily related to its interaction with biological targets through the indole core. The compound can bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to inhibit enzymes like glycogen synthase kinase-3 (GSK-3), which plays a role in various cellular processes . The bromine and isopropyl groups may enhance the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6-isopropyl-1H-indole is unique due to the presence of both bromine and isopropyl groups, which enhance its chemical reactivity and potential biological activities. The combination of these substituents allows for a broader range of chemical modifications and applications compared to its similar compounds.

Properties

IUPAC Name

4-bromo-6-propan-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQLORJHFRJVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=CN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646671
Record name 4-Bromo-6-(propan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-72-5
Record name 4-Bromo-6-(propan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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